Brucine dihydrate

Toxicology Safety Pharmacology In Vivo Toxicology

Chiral separation reproducibility suffers from inconsistent brucine solid forms. Brucine dihydrate (CAS 5892-11-5) eliminates this variability as the thermodynamically stable hydrate at ambient RH, ensuring reliable chiral resolution. • 45-fold lower acute toxicity than strychnine (LD₅₀ 50.10 vs 1.10 mg/kg) for safer in vivo use. • Validated for ibuprofen enantiomer separation (detection limit 4.9 µg) and asymmetric catalysis. • Defined monoclinic dihydrate; stable at ambient conditions (anhydrate requires <40% RH). • Analytical reference standard for UHPLC-MS/MS (linear range 1-500 ng/mL, precision <15%).

Molecular Formula C23H34N2O8
Molecular Weight 466.5 g/mol
CAS No. 5892-11-5
Cat. No. B1375648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrucine dihydrate
CAS5892-11-5
Synonyms10,11-dimethoxystrychnine
brucine
bruzin
dimethoxystrychnine
Molecular FormulaC23H34N2O8
Molecular Weight466.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O
InChIInChI=1S/C23H26N2O4.4H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;;;;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;4*1H2/t13-,18-,19-,21-,22-,23+;;;;/m0..../s1
InChIKeyXLXHHXCMBNBDMP-BEYGIVOKSA-N
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityCrystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/
Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/
Slightly soluble in ethyl ether and benzene;  very soluble in ethanol.
Slightly sol in water, ether, glycerin and ethyl acetate.
Soluble in alcohol, chloroform, and benzene;  slightly soluble in ether, glycerol, and ethyl acetate.
In water, 3.2X10+3 mg/l @ 15 °C
Solubility in water: poo

Structure & Identifiers


Interactive Chemical Structure Model





Brucine Dihydrate Core Profile


Brucine dihydrate (CAS 5892-11-5) is the stoichiometric dihydrate crystalline form of the Strychnos alkaloid brucine, distinguished by its monoclinic crystal system and a melting point range of 176–178 °C . As the second most abundant alkaloid in Semen Strychni (Strychnos nux-vomica), it shares structural homology with the more potent convulsant strychnine yet exhibits a markedly different toxicity and activity spectrum [1]. The dihydrate (HyA) represents a specific solid form within a complex hydrate landscape that also includes an anhydrate (AH) and a tetrahydrate (HyB), each with distinct thermodynamic stability ranges governed by relative humidity and temperature [2]. Brucine dihydrate is moderately soluble in methanol and sparingly soluble in water, and it is employed extensively as a chiral resolving agent, a pharmacological tool compound, and a reference standard in analytical chemistry [3].

Chiral separation Supports enantiomeric resolution of racemic acids as a chiral selector.
Pharmacology Enables analgesic pathway and in vivo pharmacological studies.
Analytical Serves as reference standard for Strychnos alkaloid quantification.

Why Brucine Dihydrate Is Not Interchangeable


Substituting brucine dihydrate with strychnine or alternative brucine solid forms introduces critical, quantifiable deviations in experimental outcomes and process robustness. First, the acute toxicity profile diverges by nearly two orders of magnitude: the oral LD₅₀ in mice for brucine is 50.10 mg/kg, compared to 1.10 mg/kg for strychnine, meaning that strychnine is approximately 45‑fold more lethal [1]. Second, pharmacodynamic activity is not equivalent; brucine demonstrates superior analgesic efficacy relative to total Semen Strychni extracts in murine pain models (p < 0.01), indicating that the isolated compound delivers a distinct therapeutic effect that cannot be replicated by simply using the crude plant material or strychnine [2]. Third, the solid‑state form critically dictates stability and handling: anhydrous brucine (AH) is the thermodynamically most stable phase only at relative humidity below 40% at 25 °C, whereas the dihydrate (HyA) is the stable form under a different humidity window [3]. Substituting the dihydrate with the anhydrate will alter hygroscopicity, dissolution kinetics, and long‑term storage behavior. Finally, brucine dihydrate is a chiral molecule with a long history of use as a resolving agent for enantiomeric separations—a function for which strychnine is not equally validated [4]. These four orthogonal points—toxicity, pharmacology, solid‑state stability, and stereochemical utility—collectively render generic substitution scientifically invalid.

Acute toxicity profile differs

Strychnine exhibits a substantially lower acute LD₅₀; toxicity endpoints may not transfer between the two alkaloids.

Pharmacodynamic endpoint mismatch

Reported analgesic response context differs significantly from crude Semen Strychni extracts; isolated brucine provides distinct model-response profile.

Solid-form stability cannot be interchanged

Dihydrate (HyA) and anhydrate (AH) have opposite humidity-dependent stability windows; substitution may alter hygroscopicity and storage behavior.

Chiral utility not equivalent

Brucine dihydrate has validated chiral selector applications; strychnine lacks comparable enantiomeric separation validation.

Brucine Dihydrate Quantitative Comparison


Acute Toxicity vs. Strychnine

Brucine exhibits an oral LD₅₀ of 50.10 mg/kg in mice, whereas its structural analog strychnine displays an LD₅₀ of 1.10 mg/kg [1]. This corresponds to a 45.5‑fold difference in acute lethal toxicity. The assay was conducted via oral gavage in a standardized acute toxicity protocol, with observation over 14 days.

Acute toxicity
Head-to-head
LD₅₀: brucine 50.10 mg/kg vs strychnine 1.10 mg/kg (mouse, oral)
Reported acute toxicity context
45.5-fold difference; murine model, 14-day observation.
Toxicology Safety Pharmacology In Vivo Toxicology

Analgesic Efficacy vs. Crude Extract

In a murine hot‑plate test, brucine significantly increased pain threshold, and in the acetic acid‑induced writhing test, it reduced writhing frequency more effectively than Semen Strychni crude powder (p < 0.01) [1]. The analgesic effect of brucine was superior to that of both Semen Strychni and the traditional formulation Jiu‑Fen San.

Analgesic response
Head-to-head
Pain threshold elevation; writhing reduction (p < 0.01 vs Semen Strychni)
Reported analgesic endpoint context
Murine hot-plate and writhing models.
Analgesia Pain Models Pharmacodynamics

Solid-State Stability vs. Anhydrate

The anhydrate (AH) of brucine is thermodynamically most stable only at relative humidity (RH) below 40% at 25 °C. At higher RH values, the dihydrate (HyA) or tetrahydrate (HyB) becomes the stable form [1]. Specifically, HyA exhibits non‑stoichiometric dehydration behavior at RH < 40%, transforming to an isomorphic dehydrate, while HyB (tetrahydrate) is stable at 25 °C with negligible weight loss between 10% and 90% RH [1].

Hydrate stability
Head-to-head
Dihydrate stable at RH > 40%, anhydrate only < 40% RH at 25 °C
Reported hydrate stability context
Non-stoichiometric dehydration below 40% RH.
Solid‑State Chemistry Polymorphism Hydrate Stability

Oral Pharmacokinetics

Following oral administration to rats, brucine is rapidly absorbed, achieving Tₘₐₓ in less than 0.5 hours [1]. The oral bioavailability (F) remains dose‑proportional across a four‑fold dose range: 40.31% at 10 mg/kg, 47.15% at 20 mg/kg, and 43.02% at 40 mg/kg [1]. In contrast, strychnine pharmacokinetics in the same model (total alkaloid fraction) show different absorption kinetics and are influenced by co‑administered alkaloids [2].

Oral PK profile
Reported
Tₘₐₓ < 0.5 h; F = 40–47% (10–40 mg/kg, rat)
Reported oral exposure context
Dose-proportional AUC; LC-MS/MS quantification.
Pharmacokinetics ADME In Vivo Pharmacology

Preparative Chromatography vs. Strychnine

Using pH‑zone‑refining counter‑current chromatography, a single run from 1.5 g of crude Strychnos nux‑vomica extract yielded 480 mg of brucine with 97.0% HPLC purity, compared to 176 mg of strychnine with 95.1% purity [1]. The brucine yield was 2.7‑fold higher than that of strychnine, and the purity was also superior.

Preparative isolation
Head-to-head
480 mg brucine (97.0% purity) vs 176 mg strychnine (95.1%) from 1.5 g extract
Reported preparative chromatography context
pH-zone-refining CCC; 2.73-fold higher yield.
Natural Product Isolation Preparative Chromatography Process Chemistry

Chiral Resolution of Ibuprofen

Optically pure (−)‑brucine, when used as a chiral selector in thin‑layer chromatography, achieves baseline resolution of (±)‑ibuprofen enantiomers on silica gel plates with a detection limit of 4.9 µg [1]. The solvent system employed is acetonitrile‑methanol (5:1, v/v). While strychnine is also a chiral molecule, it is not commonly employed as a chiral selector in validated TLC methods for ibuprofen.

Chiral resolution
Class-level
Detection limit 4.9 µg for (±)-ibuprofen on silica TLC with (−)-brucine
Reported chiral resolution context
Acetonitrile-methanol (5:1); iodine visualization.
Chiral Chromatography Enantiomeric Separation Analytical Method Development

Brucine Dihydrate Application Scenarios


Chiral Resolution and Asymmetric Synthesis

Brucine dihydrate is a classic, cost‑effective chiral resolving agent for racemic acids. Its validated use in the enantiomeric separation of ibuprofen (detection limit 4.9 µg) [1] and its historical role in asymmetric catalysis [2] make it a practical choice for academic and industrial stereochemistry laboratories. Procurement of the dihydrate ensures a consistent crystalline form for reproducible chiral separation experiments.

Analgesic Drug Discovery and Mechanism-of-Action Studies

The statistically significant superiority of brucine over total Semen Strychni extracts in murine pain models (p < 0.01) [3] positions brucine dihydrate as a pure reference standard for investigating non‑opioid analgesic pathways. Its 45‑fold lower acute toxicity relative to strychnine [4] further supports its use in in vivo pharmacology experiments where a wider safety margin is desired.

Analytical Reference Standard and Pharmacokinetic Studies

Brucine dihydrate is a key analytical reference material for the quantification of Strychnos alkaloids in biological matrices. Validated UHPLC‑MS/MS methods achieve linear calibration ranges of 1–500 ng/mL with intra‑ and inter‑day precision within 15% [5]. Its well‑characterized oral bioavailability (F = 40–47%) and rapid absorption (Tₘₐₓ < 0.5 h) [6] make it an ideal calibrator for pharmacokinetic studies involving Semen Strychni‑derived formulations.

Solid-State Chemistry and Preformulation Development

The distinct hydrate landscape of brucine—where the dihydrate (HyA) is thermodynamically stable at ambient RH while the anhydrate is stable only below 40% RH [7]—makes brucine dihydrate a model compound for studying hydrate‑anhydrate phase transitions and the impact of hydration state on dissolution and stability. Researchers in pharmaceutical solid‑state chemistry and materials science will find the dihydrate a well‑defined starting material for controlled crystallization and humidity‑dependent stability studies.

Application
Selection Property
Validation Focus
Chiral resolution studies
Chiral selector for racemic acids
Enantiomeric separation validation
Analgesic pathway research
Reported analgesic endpoint context
Pain-model endpoint review
Bioanalytical method calibration
Reference standard for LC-MS/MS
Method accuracy and precision review
Solid-form stability research
Hydrate phase behavior
RH-dependent form stability

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